molecular formula C19H15ClFN3O2S B6506927 N-(3-chlorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899944-69-5

N-(3-chlorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6506927
CAS No.: 899944-69-5
M. Wt: 403.9 g/mol
InChI Key: JEZQXTSTTFDMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 899759-19-4; Mol. Formula: C${20}$H${18}$FN${3}$O${3}$S) features a pyrazine ring substituted with a 3-fluoro-4-methylphenyl group at position 4, a sulfanyl (S) linker at position 2, and an acetamide moiety connected to a 3-chlorophenyl group (Fig. 1). The 3-fluoro-4-methylphenyl substituent contributes lipophilicity, while the sulfanyl-acetamide bridge may influence solubility and metabolic stability .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-12-5-6-15(10-16(12)21)24-8-7-22-18(19(24)26)27-11-17(25)23-14-4-2-3-13(20)9-14/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZQXTSTTFDMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing downstream signaling cascades that affect cell behavior.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammatory markers in vitro.

Case Studies

  • Anticancer Activity : A study investigated the effects of a structurally related compound on human leukemia cells, revealing significant cytotoxicity and induction of apoptosis at low concentrations.
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound showed reduced swelling and pain responses compared to control groups.

Predicted Collision Cross Section Values

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+514.08205213.2
[M+Na]+536.06399228.6
[M+NH4]+531.10859221.2
[M+K]+552.03793216.9
[M-H]-512.06749218.9

Biological Activity Summary

The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:

Study FocusResult Summary
Anticancer EfficacySignificant cytotoxicity in leukemia cell lines
InflammationReduced inflammatory markers in animal models
Enzyme InteractionInhibition of specific kinases affecting proliferation

Comparison with Similar Compounds

Pyrimidine-Based Sulfanyl Acetamides

Two analogs, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I) and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II), differ in their heterocyclic core (pyrimidine vs. pyrazine) and chlorophenyl substitution positions.

  • Crystal Packing : Compound I forms inversion dimers via N–H···N hydrogen bonds (R$_2^2$(8) motif), while II exhibits a 3D network with bifurcated N–H···O and N–H···Cl bonds. The pyrimidine ring in I is inclined at 42.25° relative to the benzene ring, whereas II shows greater angles (59.70° and 62.18°), indicating distinct molecular conformations .

Quinazoline and Quinazol Derivatives

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS: 476484-68-1) replaces pyrazine with a quinazoline ring. The fused benzene-pyrimidine system increases aromatic surface area, likely enhancing π-π stacking interactions. The additional 4-fluorine substituent on the chlorophenyl group may alter electronic properties and metabolic stability .

  • Synthetic Considerations : Quinazoline derivatives often require multi-step syntheses involving cyclization, whereas pyrazine-based compounds (e.g., the target) may be synthesized via diazonium coupling or nucleophilic substitution .

Piperazine and Morpholine Acetamides

Compounds such as 2-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide dihydrochloride (Compound 11, ) incorporate nitrogen-rich heterocycles like piperazine or morpholine. These groups enhance solubility due to their basicity and hydrogen-bonding capacity.

  • Pharmacological Relevance : Piperazine derivatives are common in CNS-targeting drugs, suggesting that structural variations in the heterocyclic core (pyrazine vs. piperazine) could shift biological activity toward different targets .

Thiazolidine and Pyridine Analogs

  • Thiazolidine Derivatives: (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide () inhibits NO production (IC$_{50}$ = 45.6 µM) via iNOS suppression.
  • Pyridine-Based Acetamides: Compounds like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX, ) exhibit strong binding affinities (<−22 kcal/mol) to proteins via pyridine-His163 interactions. The target’s pyrazine ring could engage similar residues but with different geometry, affecting potency .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Compound Core Structure Substituents Notable Properties
Target Compound Pyrazine 3-Fluoro-4-methylphenyl, sulfanyl Flexible dihydropyrazine, moderate lipophilicity
N-(4-chlorophenyl)-pyrimidine (I) Pyrimidine 4,6-Diamino, sulfanyl R$_2^2$(8) hydrogen-bonding motif
Quinazoline Analog (CAS 476484-68-1) Quinazoline 4-Chlorophenyl, 3-Cl-4-F-phenyl Enhanced π-π stacking, higher molecular weight
Thiazolidine Derivative () Thiazolidine Methoxymethyl, dioxo NO inhibition (IC$_{50}$ = 45.6 µM)

Pharmacokinetic Considerations

  • Metabolic Stability : Sulfanyl linkages are prone to oxidative metabolism, whereas morpholine/piperazine groups () may undergo N-oxidation or ring opening, suggesting divergent metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.